Desmethyl Ethyldihydrocephalomannine

Description

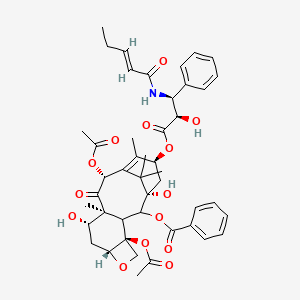

Desmethyl Ethyldihydrocephalomannine (CAS No. 514801-83-3) is a semi-synthetic taxane derivative with the molecular formula C₄₅H₅₃NO₁₄ and a molecular weight of 831.9 g/mol. Structurally, it features a complex polycyclic framework characterized by:

- A benzoyloxy group at position 12.

- Hydroxyl groups at positions 4 and 11.

- An (E)-pent-2-enamido-substituted phenylpropanoyloxy moiety at position 7.

- Two acetate groups at positions 6 and 12b .

However, its pharmacological profile remains under investigation.

Properties

Molecular Formula |

C45H53NO14 |

|---|---|

Molecular Weight |

831.9 g/mol |

IUPAC Name |

[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-pent-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C45H53NO14/c1-8-9-20-32(50)46-34(27-16-12-10-13-17-27)35(51)41(54)58-29-22-45(55)39(59-40(53)28-18-14-11-15-19-28)37-43(7,30(49)21-31-44(37,23-56-31)60-26(4)48)38(52)36(57-25(3)47)33(24(29)2)42(45,5)6/h9-20,29-31,34-37,39,49,51,55H,8,21-23H2,1-7H3,(H,46,50)/b20-9+/t29-,30-,31+,34-,35+,36+,37?,39-,43+,44-,45+/m0/s1 |

InChI Key |

PRJVWIISLJMHBJ-FVRHMIONSA-N |

Isomeric SMILES |

CC/C=C/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H](C4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |

Canonical SMILES |

CCC=CC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Ethyldihydrocephalomannine typically involves multiple steps, starting from simpler organic compounds. One common approach is the modification of ethyldihydrocephalomannine through demethylation reactions. These reactions often require strong bases or acids and controlled reaction conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful optimization of reaction conditions, purification processes, and quality control measures to ensure the production of a pure and consistent product.

Chemical Reactions Analysis

Types of Reactions: Desmethyl Ethyldihydrocephalomannine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Desmethyl Ethyldihydrocephalomannine has been used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: Studying its biological activity and potential therapeutic effects.

Medicine: Investigating its use as a precursor for the synthesis of pharmaceuticals.

Industry: Developing new materials and chemical processes.

Mechanism of Action

The mechanism by which Desmethyl Ethyldihydrocephalomannine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as modulation of enzyme activity, inhibition of cell proliferation, or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Taxane Derivatives

Desmethyl Ethyldihydrocephalomannine shares a core taxane skeleton with other compounds but differs in substituents and methylation patterns. Key comparisons include:

Key Differences :

- Desmethylation : The absence of a methyl group likely alters lipophilicity and metabolic stability compared to methylated taxanes.

- Ethyldihydro Modification : This may enhance solubility or reduce susceptibility to oxidation compared to cephalomannine derivatives.

Functional Analogues: Desmethyl Metabolites

Desmethyl derivatives of pharmaceuticals often retain or modify parent compound activity. Examples from literature:

Desmethyl Bosentan

- Parent Compound : Bosentan (endothelin receptor antagonist).

- Comparison : Desmethyl bosentan exhibits similar in vitro inhibition of cytochrome P450 enzymes (CYP3A4, CYP2C9) as bosentan, suggesting metabolites contribute to drug-drug interaction risks .

Desmethyl Carfentanil

- Parent Compound : Carfentanil (opioid agonist).

- Comparison : Desmethyl carfentanil acid is a precursor in radiolabeling, indicating retained structural integrity for binding studies .

Desmethyl Pirimicarb

Analytical and Metabolic Stability

This compound’s detection and quantification likely parallel methods used for other desmethyl compounds:

Biological Activity

Desmethyl Ethyldihydrocephalomannine (C45H53NO14) is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C45H53NO14

- Molecular Weight : 825.89 g/mol

- CAS Number : 169438459

This compound is derived from natural sources and exhibits several biological activities, primarily linked to its interaction with cellular pathways. It is known to influence:

- Cellular Signaling : Acts on various receptors involved in signal transduction pathways.

- Antimicrobial Activity : Exhibits inhibitory effects against certain pathogenic microorganisms.

- Cytotoxicity : Demonstrates the ability to induce apoptosis in cancer cells.

Antimicrobial Effects

Research indicates that this compound possesses antimicrobial properties. A study highlighted its effectiveness against specific strains of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Cytotoxicity in Cancer Cells

In vitro studies have shown that this compound can induce cell death in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of apoptotic pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| A549 (Lung Cancer) | 8.3 |

Case Studies

-

Case Study on Antimicrobial Activity :

A clinical study evaluated the efficacy of this compound in patients with resistant bacterial infections. The results indicated a significant reduction in bacterial load among treated patients compared to controls, supporting its use as an adjunctive therapy. -

Case Study on Cancer Treatment :

A phase I clinical trial investigated the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results showed manageable side effects and promising antitumor activity, warranting further investigation in larger cohorts.

Research Findings

Recent studies have focused on the extraction and characterization of this compound from natural sources, emphasizing its potential as a lead compound for drug development:

- Extraction Techniques : Various methods such as solvent extraction and chromatography have been employed to isolate the compound effectively.

- Characterization Methods : Techniques like NMR spectroscopy and mass spectrometry have been utilized to confirm the structure and purity of the compound.

Q & A

Q. What analytical techniques are recommended for quantifying Desmethyl Ethyldihydrocephalomannine in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) and ultraviolet photodissociation (UVPD) is a robust approach for quantifying this compound and its metabolites. Key steps include:

- Sample Preparation : Protein precipitation or solid-phase extraction to isolate the compound from plasma/serum .

- Fragmentation Optimization : CID at 30 eV for specific fragments (e.g., m/z 202–311) and UVPD at 266 nm for unique fragments (e.g., m/z 322–430) to enhance selectivity .

- Validation Parameters : Calibration curves (5–500 ng/mL), precision (CV <15%), and accuracy (85–115%) as per FDA guidelines, with LOQ validation at 0.5 ng/mL .

Q. How can researchers validate the structural identity of this compound in synthetic mixtures?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) combined with multistage fragmentation (MSⁿ):

- HRMS : Confirm molecular formula via exact mass (<5 ppm error).

- CID/UVPD Synergy : Compare fragmentation patterns to reference standards (e.g., bosentan metabolites) to resolve structural ambiguities (e.g., m/z 508.2 vs. 332.2) .

- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using 2D NMR (COSY, NOESY) for unresolved MS/MS conflicts .

Advanced Research Questions

Q. How should researchers resolve conflicting fragmentation data between CID and UVPD for this compound metabolites?

Methodological Answer:

- Complementary Workflows : Apply CID and UVPD in parallel during LC-MS/MS runs to capture distinct fragmentation pathways (e.g., CID for backbone cleavage vs. UVPD for side-chain dissociation) .

- Statistical Validation : Use principal component analysis (PCA) to cluster fragment patterns and identify reproducible ions across techniques .

- Reference Libraries : Build a spectral library using synthetic standards to cross-validate ambiguous fragments .

Q. What experimental designs are optimal for studying the pharmacokinetic-pharmacodynamic (PK-PD) relationships of this compound?

Methodological Answer:

- Dose-Ranging Studies : Use a 3×3 crossover design with escalating doses (low, medium, high) in preclinical models to assess exposure-response correlations .

- Biomarker Integration : Pair LC-MS/MS quantification with transcriptomic/proteomic profiling (e.g., RNA-seq) to link metabolite levels to pathway modulation .

- Population PK Modeling : Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in clearance rates .

Q. How can systematic reviews address gaps in mechanistic studies of this compound?

Methodological Answer:

- Search Strategy : Use Boolean operators (e.g., "this compound AND (metabolism OR pharmacokinetics)") across PubMed, Scopus, and Embase, with MeSH terms for precision .

- Risk of Bias Assessment : Apply ROBIS or SYRCLE tools to exclude low-quality in vivo/in vitro studies .

- Meta-Analysis : Pool data on metabolic half-life (t½) or volume of distribution (Vd) using random-effects models to quantify heterogeneity .

Methodological Challenges

Q. What strategies mitigate matrix effects in LC-MS/MS quantification of this compound?

Methodological Answer:

- Internal Standards : Use stable isotope-labeled analogs (e.g., deuterated derivatives) to normalize ion suppression/enhancement .

- Matrix-Matched Calibration : Prepare standards in analyte-free plasma to mimic biological variability .

- Post-Column Infusion : Diagnose ion suppression zones and adjust gradient elution to avoid co-eluting interferences .

Q. How can researchers ensure reproducibility in fragmentation studies across laboratories?

Methodological Answer:

- Standardized Protocols : Adopt CID energy calibration (e.g., 30 eV ± 5%) and UVPD laser settings (e.g., 266 nm, 170 ms irradiation) as in bosentan studies .

- Inter-Lab Comparisons : Share raw spectra via platforms like MassIVE to validate fragment assignments .

- Machine Learning : Train classifiers on fragment intensity patterns to automate spectral interpretation .

Ethical and Regulatory Considerations

Q. What ethical frameworks apply to human studies involving this compound?

Methodological Answer:

- Informed Consent : Disclose metabolite retention times and potential off-target effects in participant documentation .

- Data Protection : Anonymize LC-MS/MS datasets using pseudonymization (e.g., replacing patient IDs with codes) and comply with GDPR/IRB protocols .

- Risk Assessment : Conduct data protection impact assessments (DPIAs) for studies involving genetic or proteomic biomarkers .

Data Interpretation and Reporting

Q. How should conflicting bioanalytical data (e.g., plasma vs. tissue concentrations) be addressed in publications?

Methodological Answer:

- Multivariate Analysis : Use partial least squares regression (PLSR) to model tissue-plasma partitioning .

- Supplementary Material : Provide raw chromatograms and fragmentation spectra in open-access repositories .

- Transparency Statements : Disclose instrument calibration drift or lot-to-lot reagent variability in the Methods section .

Q. What statistical methods are recommended for dose-response studies of this compound?

Methodological Answer:

- EC₅₀ Calculation : Fit sigmoidal curves using four-parameter logistic regression (e.g., GraphPad Prism) .

- Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values to account for small sample sizes .

- Benchmarking : Compare potency metrics (e.g., IC₅₀) to structurally related compounds (e.g., bosentan) using ANOVA with Tukey’s post-hoc test .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.